molecular formula C20H21NO5S B2922500 Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate CAS No. 2097910-19-3

Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate

Cat. No. B2922500
CAS RN: 2097910-19-3
M. Wt: 387.45
InChI Key: KLADHEOHXLQZQT-UHFFFAOYSA-N
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Description

“Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate” is a chemical compound. It is a yellowish solid . The compound contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy. The 1H NMR (CDCl3, 300 MHz) and 13C NMR (CDCl3, 75 MHz) data for this compound have been reported .


Chemical Reactions Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The chemical reactions involving benzofuran derivatives can be complex and varied, depending on the specific compound and reaction conditions.


Physical And Chemical Properties Analysis

This compound is a yellowish solid with a melting point of 47–51°C . The 1H NMR and 13C NMR data provide information about the chemical structure of the compound .

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate in lab experiments is that it has been shown to have anti-inflammatory and analgesic effects in animal models. This makes it a potentially useful tool for studying inflammation and pain in these models. However, one limitation of using this compound is that its mechanism of action is not fully understood. Additionally, its potential therapeutic properties have not been fully explored in clinical trials.

Future Directions

There are several future directions for research on Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate. One direction is to further explore its potential therapeutic properties, particularly in clinical trials. Another direction is to investigate its mechanism of action in more detail. Additionally, it may be useful to study its potential to improve cognitive function in animal models of neurodegenerative diseases. Finally, it may be useful to explore its potential as a treatment for other conditions, such as autoimmune diseases.

Synthesis Methods

The synthesis of Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate involves several steps. The first step involves the synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid. This is followed by the synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine. The final step involves the reaction of 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine with 4-bromobenzenesulfonyl chloride to produce this compound.

Scientific Research Applications

Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential antitumor and antifungal properties. Additionally, it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-25-20(22)14-2-5-18(6-3-14)27(23,24)21-10-8-17(13-21)15-4-7-19-16(12-15)9-11-26-19/h2-7,12,17H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLADHEOHXLQZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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